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A Privileged Chiral Scaffold in Modern Drug Discovery

Executive Summary
2-Methylmorpholine-3-carboxamide hydrochloride (CAS: 1820580-38-8) is a highly

specialized, stereochemically defined building block used in the synthesis of advanced

pharmaceutical candidates. Belonging to the class of 2,3-disubstituted morpholines, this

scaffold serves as a conformationally restricted amino acid surrogate. Its rigid heterocyclic core

locks the orientation of substituents, enhancing potency and selectivity in kinase inhibitors

(e.g., PI3K/mTOR pathways) and GPCR antagonists (e.g., Orexin, NK1).

This guide details the discovery, synthetic evolution, and application of this scaffold, moving

from its origins in classical heterocyclic chemistry to modern, stereoselective synthetic

methodologies.

Discovery and Historical Context
2.1. The Morpholine Scaffold in Medicinal Chemistry
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The morpholine ring has long been a "privileged structure" in drug discovery, valued for its

ability to improve metabolic stability and solubility. Historically, simple N-substituted

morpholines were common (e.g., Linezolid, Gefitinib). However, the need for greater selectivity

drove the exploration of C-substituted morpholines.

First Generation (2-Substituted): The discovery of Reboxetine (norepinephrine reuptake

inhibitor) and Aprepitant (NK1 antagonist) demonstrated that substituents at the C2 position

could dictate receptor binding affinity.

Second Generation (2,3-Disubstituted): Researchers identified that introducing a second

substituent at C3 creates a "locked" conformation. The (2R,3S)-2-methyl-3-carboxamide

motif mimics the spatial arrangement of twisted amide bonds found in bioactive peptides,

making it an ideal peptidomimetic.

2.2. The Synthetic Bottleneck
For decades, the adoption of 2,3-disubstituted morpholines was hindered by synthetic difficulty.

Classical methods involving the cyclization of amino alcohols often yielded mixtures of

diastereomers (cis/trans) that were difficult to separate. The specific (2R,3S) stereochemistry—

requiring a trans relationship between the methyl and carboxamide groups—was particularly

challenging to access with high enantiomeric excess (ee).

2.3. Modern Breakthroughs (2015–Present)
The commercial availability of (2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride
(CAS 1820580-38-8) marks a shift towards modular drug design. Recent methodologies, such

as the ring-opening of 2-tosyl-1,2-oxazetidines (J. Org. Chem., 2023), have revolutionized

access to this core, allowing for gram-scale synthesis with perfect stereocontrol.
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Property Specification

IUPAC Name
(2R,3S)-2-Methylmorpholine-3-carboxamide

hydrochloride

CAS Number
1820580-38-8 (HCl salt); 1820580-37-7 (Free

base)

Molecular Formula C₆H₁₃ClN₂O₂

Molecular Weight 180.63 g/mol

Stereochemistry (2R, 3S) - Trans configuration

Appearance White to off-white crystalline solid

Solubility Highly soluble in water, DMSO, Methanol

Key Functional Groups
Secondary amine (nucleophile), Primary amide

(H-bond donor/acceptor)

Synthetic Pathways and Protocols
4.1. Pathway A: The Chiral Pool Approach (Classical)
This route utilizes L-Threonine or L-Allothreonine as a chiral starting material. It relies on the

inherent chirality of the amino acid to set the stereocenters.

Mechanism:

Protection:

-Boc protection of L-Allothreonine methyl ester.

Alkylation:

-alkylation with 2-bromoethyl triflate (or similar electrophile).

Cyclization: Acid-mediated deprotection followed by base-induced intramolecular cyclization.

Amidation: Conversion of the ester to the primary amide.
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4.2. Pathway B: The Oxazetidine Ring-Expansion (Modern)
A superior method developed for high diastereoselectivity (dr > 20:1). This method uses a

strained 4-membered ring (oxazetidine) which undergoes ring expansion upon reaction with a

nucleophile.

Step-by-Step Protocol (Adapted from J. Org. Chem. 2023):

Reagents: 2-Tosyl-1,2-oxazetidine (1.0 eq), Methyl 2-methyl-3-oxopropanoate (1.0 eq),

K₂CO₃ (1.2 eq).

Solvent: 1,4-Dioxane (anhydrous).

Conditions: Stir at Room Temperature (RT) for 16 hours under N₂ atmosphere.

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Purification: Flash column chromatography (Hexane/EtOAc).

Salt Formation: Dissolve free base in Et₂O, add 4M HCl in Dioxane dropwise at 0°C. Filter

the precipitate to obtain the hydrochloride salt.

4.3. Visualization of Synthetic Logic
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L-Allothreonine
(Chiral Pool)

N-Boc-O-Allyl
Intermediate

Protection &
Alkylation Oxidative Cleavage

(Ozonolysis)
O3, DMS

Morpholine Core
Formation

Reductive
Amination

Ester -> Amide
Conversion

NH3/MeOH (2R,3S)-2-Methylmorpholine-
3-carboxamide HCl

HCl/Dioxane2-Tosyl-1,2-
oxazetidine

Ring Expansion
(Nucleophilic Attack)

+ Methyl acetoacetate

Click to download full resolution via product page

Caption: Comparative synthetic pathways showing the classical Chiral Pool route vs. the

modern Oxazetidine Ring Expansion method.
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Applications in Drug Development
The (2R,3S)-2-methylmorpholine-3-carboxamide scaffold is utilized to improve the

physicochemical and pharmacokinetic profiles of drug candidates.

5.1. Conformational Restriction in Kinase Inhibitors
In PI3K and mTOR inhibitors, the morpholine oxygen often forms a critical hydrogen bond with

the kinase hinge region.

Role of Methyl Group: The C2-methyl group restricts the rotation of the morpholine ring,

locking it into a bioactive "chair" conformation that minimizes the entropic penalty upon

binding.

Role of Carboxamide: The C3-carboxamide acts as an additional hydrogen bond

donor/acceptor, often interacting with the catalytic lysine or aspartate residues in the ATP-

binding pocket.

5.2. GPCR Ligand Design
For receptors like NK1 (Substance P) and Orexin, the scaffold serves as a core linker.

Example: In analogues of Aprepitant, replacing the simple morpholine with the 2,3-

disubstituted variant can enhance selectivity for NK1 over NK2/NK3 by sterically clashing

with the smaller pockets of the off-target receptors.

Technical Handling & Stability
Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator at

-20°C.

Stability: Stable in acidic media (pH < 4). In basic media (pH > 9), the free base may

undergo epimerization at the C3 position if heated, due to the acidity of the alpha-proton next

to the carbonyl.

Analysis:

¹H NMR (D₂O): Distinct doublet for the C2-methyl group at ~1.2 ppm. The C2 and C3

protons appear as coupled multiplets in the 3.5–4.5 ppm range.
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Chiral HPLC: Mandatory to verify ee% (Enantiomeric Excess). Recommended column:

Chiralpak IC, Mobile Phase: Hexane/IPA/DEA.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13238532?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

